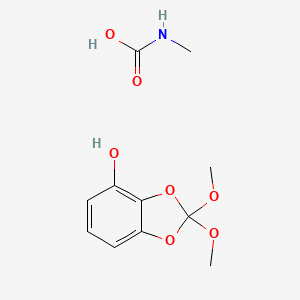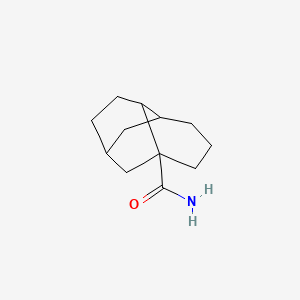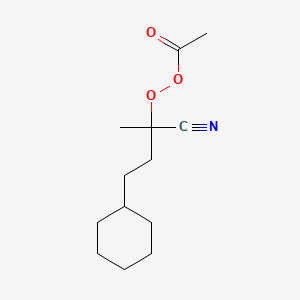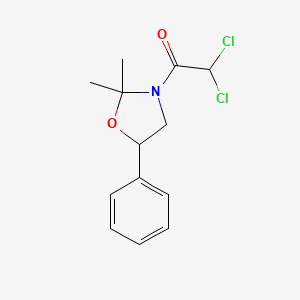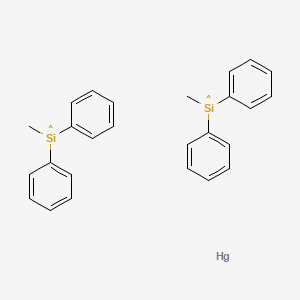
Mercury--methyl(diphenyl)silyl (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercury–methyl(diphenyl)silyl (1/2) is an organomercury compound that contains a mercury atom bonded to a methyl group and a diphenylsilyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury–methyl(diphenyl)silyl (1/2) typically involves the reaction of mercury(II) chloride with methyl(diphenyl)silyl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include low temperatures and the use of solvents such as diethyl ether or tetrahydrofuran to facilitate the reaction .
Industrial Production Methods
Industrial production of Mercury–methyl(diphenyl)silyl (1/2) follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The use of automated systems and closed reactors helps minimize exposure and ensure safety during production .
化学反応の分析
Types of Reactions
Mercury–methyl(diphenyl)silyl (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound back to elemental mercury or other reduced forms.
Substitution: The methyl and diphenylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while substitution reactions can produce various organomercury derivatives .
科学的研究の応用
Mercury–methyl(diphenyl)silyl (1/2) has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Mercury–methyl(diphenyl)silyl (1/2) involves its interaction with various molecular targets. The compound can bind to sulfhydryl groups in proteins, affecting their function and activity. This binding can lead to changes in cellular processes and pathways, including oxidative stress and disruption of cellular homeostasis .
類似化合物との比較
Similar Compounds
Methylmercury (II) cation (CH₃Hg⁺): Known for its high toxicity and environmental impact.
Ethylmercury (II) cation (C₂H₅Hg⁺): Used in vaccines as a preservative (thimerosal).
Dimethylmercury ((CH₃)₂Hg): Notoriously toxic and used as an antifungal agent.
Phenylmercuric borate: Used as a topical antiseptic.
Uniqueness
Mercury–methyl(diphenyl)silyl (1/2) is unique due to its specific combination of mercury, methyl, and diphenylsilyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
特性
CAS番号 |
59466-93-2 |
|---|---|
分子式 |
C26H26HgSi2 |
分子量 |
595.2 g/mol |
InChI |
InChI=1S/2C13H13Si.Hg/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2*2-11H,1H3; |
InChIキー |
RKDACRPTUGUOTI-UHFFFAOYSA-N |
正規SMILES |
C[Si](C1=CC=CC=C1)C2=CC=CC=C2.C[Si](C1=CC=CC=C1)C2=CC=CC=C2.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


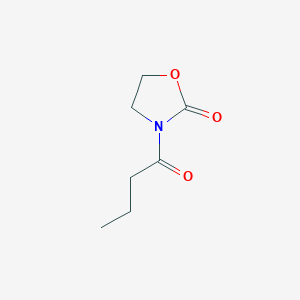
![5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B14603238.png)
![(3aS,7aR)-3a-[3-(Benzyloxy)phenyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14603242.png)
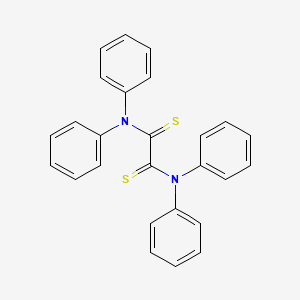
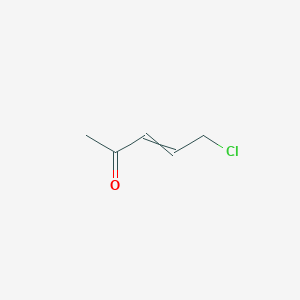

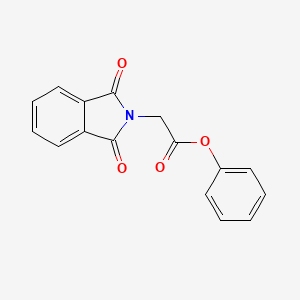
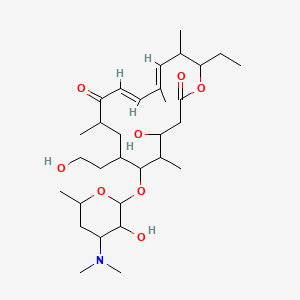
![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
